molecular formula C18H18N2O3S B2945781 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 307510-45-8

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2945781
CAS No.: 307510-45-8
M. Wt: 342.41
InChI Key: YQPKMTFZTLBSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. Benzothiazole scaffolds are recognized for their broad spectrum of potent biological activities, particularly as anticancer agents . This compound is designed to explore structure-activity relationships, with potential efficacy against a range of human cancer cell lines, including mammary, ovarian, colon, lung, and cervical cancers . The mechanism of action for benzothiazole derivatives is multifaceted and may include the inhibition of key enzymatic targets and signaling pathways crucial for tumor survival and proliferation. Related compounds have been shown to inhibit tumor-associated carbonic anhydrases , which are promising targets for hypoxic tumors . Other studies indicate that certain benzothiazole analogs can simultaneously inhibit both the AKT and ERK signaling pathways, thereby disrupting cancer cell survival and the inflammatory tumor microenvironment . Additionally, some derivatives demonstrate the ability to induce apoptosis and arrest the cell cycle in cancer cells . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key chemical tool for in vitro bioactivity screening, lead optimization studies, and the investigation of novel mechanisms of action in anticancer drug discovery.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)13-6-5-12(22-3)9-14(13)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPKMTFZTLBSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Coupling with 2,4-Dimethoxybenzoyl Chloride: The final step involves the coupling of the synthesized 4,6-dimethylbenzothiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are also scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7)

  • Structural Differences : Lacks methyl groups on the benzothiazole ring (positions 4 and 6) and has methoxy groups at positions 3 and 4 on the benzamide instead of 2 and 3.
  • Implications: Electronic Effects: The 3,4-dimethoxy configuration creates a para-donating effect on the benzamide, whereas the 2,4-dimethoxy groups in the target compound may induce ortho/para electronic redistribution. Lipophilicity: The absence of methyl groups on the benzothiazole in the analog reduces lipophilicity (clogP estimated at ~2.8 vs.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences : Replaces the benzothiazole ring with a hydroxy-dimethyl ethyl group and features a 3-methylbenzamide.
  • Solubility: The hydroxyl group enhances aqueous solubility compared to the target compound’s methoxy-dominated system. Synthetic Utility: Demonstrated utility in catalytic reactions, whereas the target compound’s applications remain speculative.

Azo-Benzothiazole Derivatives (e.g., 2-Hydroxy-4-substituted-3-(4,6-disubstituted benzothiazolyl-2-azo) benzoic acids)

  • Structural Differences : Incorporate azo linkages and carboxylic acid groups instead of amide bonds.
  • Implications :
    • Electronic Effects : Electron-withdrawing substituents (e.g., nitro, chloro) on benzothiazole in azo derivatives contrast with the electron-donating methyl groups in the target compound, altering reactivity in photochemical or coordination-driven processes.
    • Biological Activity : Azo derivatives often exhibit antimicrobial or anticancer properties, suggesting that the target compound’s amide linkage and substituents could be optimized for similar applications.

Physicochemical and Application-Based Comparison

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight Key Functional Groups Notable Properties/Applications
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide 4,6-dimethyl / 2,4-dimethoxy 342.40 Benzothiazole, Methoxy High lipophilicity; potential catalytic/bioactive roles
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide None / 3,4-dimethoxy 314.36 Benzothiazole, Methoxy Lower steric hindrance; unconfirmed applications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, dimethyl / 3-methyl 207.26 N,O-bidentate, Methyl Metal-catalyzed C–H functionalization
2-Hydroxy-4-Cl-3-(4,6-diCl-benzothiazolyl-2-azo) benzoic acid 4,6-diCl / 4-Cl 412.28 Azo, Carboxylic acid Antimicrobial activity

Research Findings and Implications

Methoxy groups at 2,4-positions (target) vs. 3,4-positions (analog) alter electron density distribution, affecting binding to aromatic receptors or catalytic sites.

Synthetic Flexibility: The target compound’s structure allows modular substitution, enabling tuning for specific applications (e.g., introducing electron-withdrawing groups for catalysis or electron donors for bioactivity) .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, characterized by the presence of both a benzamide and a dimethylbenzothiazole moiety. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S and it exhibits unique chemical reactivity due to the functional groups present.

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight318.39 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
In a study conducted by Zhang et al. (2023), this compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 12 µM. The study attributed this effect to the activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL
Escherichia coliNot effective

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Specifically, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.

Mechanism:
Inhibition studies reveal that this compound binds competitively to the active site of DHFR, thereby preventing substrate access and reducing folate metabolism essential for cell growth.

Toxicological Profile

While the biological activity is promising, understanding the toxicity profile is crucial for further development. Preliminary toxicity assessments indicate that at higher concentrations, the compound can cause cytotoxic effects in normal human cell lines.

Safety Data:

  • LD50 (oral) : Not established.
  • Skin Irritation : Moderate irritation observed in dermal tests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?

  • The compound can be synthesized via amide coupling strategies. A common approach involves activating the carboxylic acid group of 2,4-dimethoxybenzoic acid using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which is efficient for forming Weinreb amides under mild conditions . For the benzothiazole moiety, cyclization of thioamides with α-halo ketones or aldehydes is a standard method. Solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., triethylamine) significantly impact yield. Reaction monitoring via TLC and purification by column chromatography are critical steps .

Q. How should researchers characterize the structural integrity of this compound?

  • Key techniques :

  • NMR spectroscopy : Confirm substitution patterns (e.g., dimethyl groups on benzothiazole at δ 2.5–2.7 ppm for CH₃ protons, methoxy groups at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., C: ~62%, H: ~5%, N: ~9%, S: ~10%) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Initial studies often focus on enzyme inhibition (e.g., PFOR enzyme assays due to structural similarity to nitazoxanide derivatives) . Antioxidant activity can be assessed via DPPH radical scavenging assays, with IC₅₀ values compared to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, the benzothiazole-amide linkage may exhibit planarity (torsion angle <10°), stabilizing π-π stacking. Intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) often form centrosymmetric dimers, as seen in related benzothiazole-amides . Non-classical interactions (e.g., C–H⋯F) further stabilize crystal packing . Refinement using riding models for H-atoms ensures accuracy .

Q. How do substituent variations on the benzothiazole or benzamide rings affect bioactivity?

  • Structure-Activity Relationship (SAR) insights :

  • Electron-donating groups (e.g., methoxy) on the benzamide enhance electron density, potentially improving binding to hydrophobic enzyme pockets.
  • Methyl groups at the 4,6-positions of benzothiazole increase steric bulk, which may reduce off-target interactions but also solubility .
  • Comparative studies with analogs (e.g., 4-fluoro or 4-chloro substituents) can quantify effects on potency. For example, fluorinated derivatives often show enhanced metabolic stability .

Q. How should researchers address contradictory data in biological activity reports?

  • Methodological reconciliation :

  • Dose-response curves : Ensure assays use consistent concentrations (e.g., 1–100 µM) and controls.
  • Cellular vs. cell-free assays : Discrepancies may arise from membrane permeability issues. For instance, antioxidant activity in cell-free DPPH assays may not correlate with cellular ROS reduction .
  • Statistical validation : Use ANOVA or t-tests to confirm significance (p <0.05) across replicates .

Key Notes

  • For reproducibility, document solvent purity, reaction times, and spectral acquisition parameters (e.g., NMR frequency, IR resolution).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.